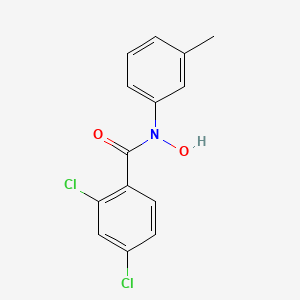![molecular formula C11H17NOSn B14430371 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 82505-79-1](/img/structure/B14430371.png)
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is a unique organotin compound characterized by the presence of a trimethylstannyl group attached to a butadiyne backbone, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of trimethylstannylacetylene with a morpholine derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, where trimethylstannylacetylene reacts with an iodo-morpholine derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as halides or organolithium reagents can be employed for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
Oxidation: Stannic derivatives.
Substitution: Various substituted morpholine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
科学的研究の応用
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmacologically active compounds.
作用機序
The mechanism of action of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is primarily based on its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the butadiyne backbone. The trimethylstannyl group can act as a leaving group in substitution reactions, while the butadiyne backbone provides a site for further functionalization. The morpholine ring can interact with biological targets, potentially leading to bioactive properties.
類似化合物との比較
Similar Compounds
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne backbone with trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to other similar compounds. The combination of the butadiyne backbone and the morpholine ring further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
82505-79-1 |
|---|---|
分子式 |
C11H17NOSn |
分子量 |
297.97 g/mol |
IUPAC名 |
trimethyl(4-morpholin-4-ylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C8H8NO.3CH3.Sn/c1-2-3-4-9-5-7-10-8-6-9;;;;/h5-8H2;3*1H3; |
InChIキー |
RGVBVVZNQJXCLN-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C#CC#CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


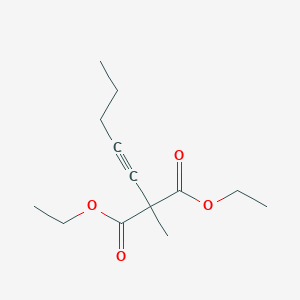
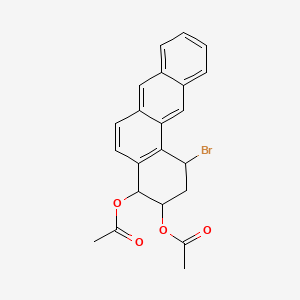

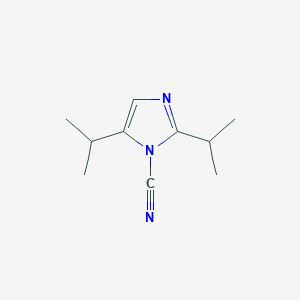
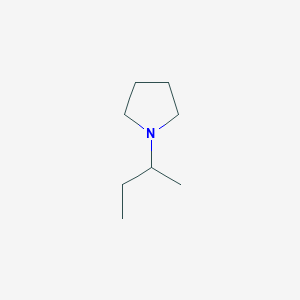
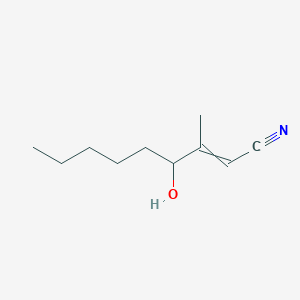
stannane](/img/structure/B14430314.png)
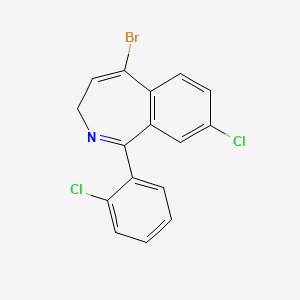
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
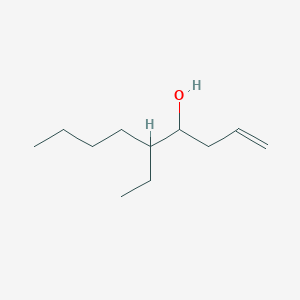

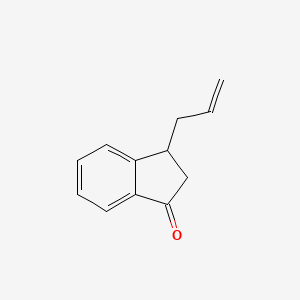
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
